molecular formula C8H6N2 B055664 3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI) CAS No. 122847-12-5

3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)

Cat. No. B055664
M. Wt: 130.15 g/mol
InChI Key: QKZBHVFMQQAYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile, stereoisomer (9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of azabicyclo compounds and has a unique molecular structure that makes it an interesting subject of study.

Mechanism Of Action

The mechanism of action of 3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile, stereoisomer (3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)) is not yet fully understood. However, studies have shown that this compound has a unique mode of action that involves the modulation of various molecular targets, including enzymes, receptors, and ion channels. This modulation leads to the inhibition of various cellular processes, including cell proliferation and apoptosis.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile, stereoisomer (3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)) have been extensively studied. This compound has been shown to have various effects on the body, including the modulation of neurotransmitter activity, the inhibition of enzyme activity, and the regulation of ion channel activity. These effects have been linked to the potential therapeutic applications of this compound.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile, stereoisomer (3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)) in lab experiments is its unique molecular structure, which makes it an interesting subject of study. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are various future directions for the study of 3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile, stereoisomer (3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)). One of the most significant directions is the further study of its potential as a therapeutic agent for various diseases. Additionally, the study of the mechanism of action of this compound is an important area of research that requires further investigation. Finally, the development of new synthesis methods for this compound could lead to the discovery of new stereoisomers with unique properties.
In conclusion, 3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile, stereoisomer (3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)) is a unique and interesting compound that has various potential applications in scientific research. Its potential as a therapeutic agent and its unique mode of action make it an important subject of study for the scientific community. Further research in this area could lead to significant advancements in the field of medicinal chemistry and the development of new therapeutic agents.

Synthesis Methods

The synthesis of 3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile, stereoisomer (3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)) can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-aminopentacyclo[5.1.0.02,4.03,5.06,8]octane with a suitable nitrile reagent. This reaction is carried out under specific conditions to yield the desired stereoisomer.

Scientific Research Applications

3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile, stereoisomer (3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)) has various potential applications in scientific research. One of the most significant applications is in the field of medicinal chemistry, where it is being studied for its potential as a therapeutic agent. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

122847-12-5

Product Name

3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)

Molecular Formula

C8H6N2

Molecular Weight

130.15 g/mol

IUPAC Name

3-azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile

InChI

InChI=1S/C8H6N2/c9-1-8-2-3(8)5-7-6(4(2)8)10(5)7/h2-7H

InChI Key

QKZBHVFMQQAYRV-UHFFFAOYSA-N

SMILES

C(#N)C12C3C1C4C5N4C5C23

Canonical SMILES

C(#N)C12C3C1C4C5N4C5C23

synonyms

3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)

Origin of Product

United States

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